molecular formula C16H17N5O B2927416 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone CAS No. 2034490-86-1

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone

Cat. No.: B2927416
CAS No.: 2034490-86-1
M. Wt: 295.346
InChI Key: MSOFMDWJPNGJON-UHFFFAOYSA-N
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Description

1-(3-(2H-1,2,3-Triazol-2-yl)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone is a sophisticated synthetic hybrid molecule designed for pharmaceutical and biological research. Its structure incorporates two privileged pharmacophores—the indole scaffold and the 1,2,3-triazole ring—linked through a pyrrolidine moiety, creating a multifunctional compound with significant potential for probing diverse biological pathways. The indole nucleus is a cornerstone in medicinal chemistry, renowned for its wide spectrum of pharmacological activities. Scientific literature extensively documents that indole derivatives possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, and antitubercular properties . This versatility makes the indole unit a valuable component for developing novel bioactive agents. The 1,2,3-triazole ring, on the other hand, is more than just a stable linker; it is a bioactive scaffold in its own right. It demonstrates low toxicity, high stability under metabolic conditions, and the ability to engage in key dipole interactions and hydrogen bonding with various biological targets . The specific 2H-1,2,3-triazole isomer present in this compound is known for its pharmacokinetic advantages. The strategic fusion of these heterocycles into a single molecule aligns with the modern paradigm of hybrid drug design. This approach aims to create single chemical entities capable of simultaneous interaction with multiple biological targets, which can lead to enhanced efficacy and a potential to overcome drug resistance . Researchers can leverage this compound as a key intermediate or a novel scaffold in discovery programs targeting a range of diseases, including neurodegenerative conditions, infectious diseases, and oncology. This product is provided For Research Use Only. It is strictly intended for laboratory research applications and is not classified or intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

2-(1H-indol-3-yl)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c22-16(9-12-10-17-15-4-2-1-3-14(12)15)20-8-5-13(11-20)21-18-6-7-19-21/h1-4,6-7,10,13,17H,5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOFMDWJPNGJON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2N=CC=N2)C(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition (click chemistry), which involves reacting an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. Subsequent steps may include the formation of the pyrrolidine ring and the attachment of the indole moiety.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been explored, particularly in the context of enzyme inhibition and receptor binding.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.

  • Industry: It may be used in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The table below highlights key structural differences and similarities with analogs from the evidence:

Compound Name Core Structure Modifications Molecular Formula Molecular Weight (g/mol) Key Functional Groups Evidence Source
Target Compound: 1-(3-(2H-1,2,3-Triazol-2-yl)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone Pyrrolidine + 2H-triazole; indole-ethanone linkage C16H16N4O* ~280* Triazole, indole, ethanone N/A
2-(1H-Indol-3-yl)-1-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone Azetidine + oxadiazole; pyridine substituent C20H17N5O2 359.4 Oxadiazole, pyridine, indole
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone Pyrrolidine + oxadiazole; indole-1-yl substituent C13H12N4O2 296.32 Oxadiazole, indole
1-(3-(1H-1,2,3-Triazol-1-yl)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone Pyrrolidine + 1H-triazole; isopropylthio-phenyl group C17H22N4OS 330.4 Triazole, thioether
1-((1R,5S)-3-(2H-1,2,3-Triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylthio)phenyl)ethanone Bicyclic scaffold + 2H-triazole; isopropylthio-phenyl group C20H26N4OS 370.5 Bicyclic core, triazole, thioether

*Estimated based on structural analysis.

Key Observations:
  • Heterocyclic Replacement: Replacing the triazole with oxadiazole (e.g., ) alters electronic properties and hydrogen-bonding capacity.
  • Scaffold Flexibility : The bicyclic system in restricts conformational mobility compared to pyrrolidine or azetidine, which may impact target selectivity.
  • Substituent Effects : The isopropylthio-phenyl group in increases lipophilicity, suggesting improved membrane permeability over the indole-based target compound.

Hypothesized Bioactivity

  • Indole-Triazole Hybrids: Known for antifungal and kinase inhibitory activity due to indole’s planar aromaticity and triazole’s metal-binding capacity .
  • Oxadiazole Derivatives : Often exhibit antimicrobial properties via membrane disruption or enzyme inhibition .

Biological Activity

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone is a complex organic compound that incorporates a triazole ring, a pyrrolidine moiety, and an indole structure. This combination of structural features is significant for its biological activity, which has garnered attention in medicinal chemistry.

Structural Features and Synthesis

The compound's structural components contribute to its biological properties:

  • Triazole Ring : Known for diverse biological activities, including antifungal, antibacterial, and anticancer properties. The nitrogen atoms in the triazole facilitate interactions with various enzymes and receptors .
  • Pyrrolidine Moiety : Provides structural rigidity and influences the compound's pharmacokinetic properties.
  • Indole Structure : Associated with a range of biological activities, including neuroprotective effects and potential anticancer mechanisms.

The synthesis typically involves multi-step organic reactions, including cycloaddition reactions to form the triazole ring and subsequent coupling reactions to integrate the pyrrolidine and indole components .

Anticancer Activity

Research indicates that compounds containing triazole and indole structures exhibit promising anticancer activity. For instance:

  • Mechanism of Action : The triazole ring has been shown to inhibit cholinesterase enzymes, which are implicated in various cancers. This inhibition can lead to increased acetylcholine levels, potentially promoting apoptosis in cancer cells .
  • Case Studies : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines, including those resistant to standard treatments .

Antimicrobial Properties

The biological activity of this compound also extends to antimicrobial effects:

  • Antibacterial Activity : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The presence of the indole moiety enhances this activity due to its ability to disrupt bacterial cell membranes .

Neuroprotective Effects

The compound's potential neuroprotective effects are attributed to its ability to inhibit acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's:

  • Inhibition Studies : In silico studies suggest that the triazole component interacts effectively with AChE, offering a pathway for developing multitargeted inhibitors for neurodegenerative disorders .

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanoneTriazole + Pyrrolidine + TolyloxyAnticancer, Antimicrobial
1-(3-(5-methylthiazol-2-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanoneTriazole replaced by ThiazoleDifferent biological profile
1-(3-(2H-indol-3-yloxy)pyrrolidin-1-yl)-2-(1H-indol-3-yloxy)ethanoneDual Indole StructuresEnhanced anticancer activity

Q & A

Basic Research: What synthetic strategies are optimal for preparing 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone?

Answer:
The synthesis of indole-triazole hybrids typically involves modular approaches. For pyrrolidine-triazole intermediates, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a standard method to introduce the triazole moiety. For the ethanone core, coupling reactions between activated carbonyl groups (e.g., acid chlorides) and pyrrolidine derivatives are effective. A validated protocol involves:

  • Step 1: Synthesis of 3-(2H-1,2,3-triazol-2-yl)pyrrolidine via CuAAC using propargylamine derivatives and azides.
  • Step 2: Activation of 1H-indole-3-yl acetic acid to its acid chloride, followed by nucleophilic substitution with the pyrrolidine-triazole intermediate.
  • Characterization: Confirm regioselectivity via 1H^1H NMR (e.g., triazole proton signals at δ 7.5–8.0 ppm) and LRMS for molecular ion verification .

Advanced Research: How can X-ray crystallography resolve ambiguities in the stereochemistry of the pyrrolidine-triazole moiety?

Answer:
Single-crystal X-ray diffraction is critical for resolving stereochemical uncertainties. Key steps include:

  • Crystallization: Use solvent diffusion (e.g., dichloromethane/hexane) to obtain high-quality crystals.
  • Refinement: Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters and hydrogen-bonding networks. For example, the triazole ring’s planar geometry and C–H···π interactions with the indole system can stabilize the structure .
  • Validation: Cross-check with DFT-optimized geometries (B3LYP/6-31G*) to validate bond lengths and angles .

Basic Research: What spectroscopic techniques are essential for characterizing this compound’s purity?

Answer:

  • 1H^1H NMR: Identify indole NH (~δ 10–12 ppm), pyrrolidine protons (δ 2.5–4.0 ppm), and triazole protons (δ 7.5–8.0 ppm).
  • 13C^{13}C NMR: Confirm carbonyl resonance (~δ 190–200 ppm) and triazole carbons (~δ 140–150 ppm).
  • HRMS: Use ESI+ mode to verify the molecular ion ([M+H]+^+) with <2 ppm mass error.
  • HPLC-PDA: Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Advanced Research: How can contradictory biological activity data (e.g., enzyme inhibition vs. receptor binding) be reconciled?

Answer:
Contradictions often arise from assay conditions or off-target effects. Mitigation strategies:

  • Dose-Response Curves: Compare IC50_{50} values across assays (e.g., SPR for binding vs. fluorogenic substrates for enzymatic activity).
  • Molecular Docking: Use AutoDock Vina to identify binding poses in dual-target scenarios (e.g., triazole interactions with catalytic residues vs. indole stacking in hydrophobic pockets).
  • Selectivity Profiling: Screen against related enzymes/receptors (e.g., orexin receptors, sphingosine lyases) to rule out promiscuity .

Basic Research: What computational tools predict the compound’s physicochemical properties?

Answer:

  • Lipophilicity: Calculate cLogP using ChemAxon or MOE (target range: 2–4 for blood-brain barrier penetration).
  • Polar Surface Area (PSA): Use Molinspiration to estimate PSA (<90 Å2^2 for oral bioavailability).
  • Solubility: Employ QSPR models in ACD/Labs to predict aqueous solubility (~10–50 µM) .

Advanced Research: How can structural modifications enhance metabolic stability without compromising activity?

Answer:

  • Triazole Modifications: Introduce electron-withdrawing groups (e.g., fluorine) to reduce oxidative metabolism.
  • Pyrrolidine Rigidification: Replace pyrrolidine with azabicycloalkanes to limit CYP3A4-mediated oxidation.
  • Indole Substitutions: Add methyl groups at the 5-position to block hydroxylation. Validate stability in human liver microsomes (HLM) and via LC-MS metabolite profiling .

Basic Research: What are the primary degradation pathways under accelerated stability testing?

Answer:
Common degradation pathways include:

  • Hydrolysis: Cleavage of the ethanone carbonyl under acidic conditions (pH <3).
  • Photooxidation: Indole ring degradation upon UV exposure (λ = 254 nm).
  • Thermal Degradation: Triazole ring decomposition at >80°C. Monitor via forced degradation studies (ICH Q1A) and LC-MS .

Advanced Research: How can cryo-EM complement crystallography in studying ligand-receptor interactions?

Answer:
For macromolecular targets (e.g., GPCRs or ion channels):

  • Sample Preparation: Stabilize the compound-receptor complex using amphipols or lipid nanodiscs.
  • Data Collection: Achieve 3–4 Å resolution to visualize triazole-indole interactions with receptor subdomains.
  • Validation: Compare with mutagenesis data (e.g., alanine scanning of binding residues) .

Basic Research: What safety protocols are critical for handling this compound?

Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Perform syntheses in fume hoods due to potential azide intermediates.
  • Waste Disposal: Quench reactive intermediates (e.g., acid chlorides) with ice-cold ethanol before disposal .

Advanced Research: How can machine learning optimize SAR for dual-target activity (e.g., kinase and GPCR inhibition)?

Answer:

  • Dataset Curation: Compile IC50_{50} data for kinase (e.g., JAK2) and GPCR (e.g., 5-HT2A_{2A}) targets.
  • Feature Engineering: Include molecular descriptors (e.g., MACCS fingerprints, topological torsion).
  • Model Training: Use Random Forest or GCNs to predict dual activity. Validate with leave-one-out cross-validation (LOOCV) .

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